Oteseconazole

描述

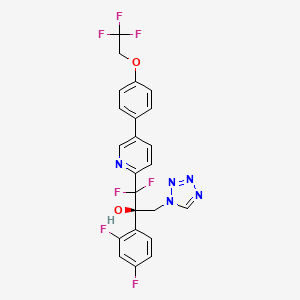

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(2,2,2-trifluoroethoxy)phenyl]pyridin-2-yl]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F7N5O2/c24-16-4-7-18(19(25)9-16)21(36,11-35-13-32-33-34-35)23(29,30)20-8-3-15(10-31-20)14-1-5-17(6-2-14)37-12-22(26,27)28/h1-10,13,36H,11-12H2/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUYJRXRDSPPRC-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)C(C(CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)C([C@](CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F7N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble at a pH range of 1 to 9 |

Source

|

| Record name | Oteseconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13055 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1340593-59-0 |

Source

|

| Record name | Oteseconazole [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1340593590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oteseconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13055 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OTESECONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHH774W97N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oteseconazole: A Comprehensive Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oteseconazole, marketed under the brand name Vivjoa, is a potent, orally bioavailable, and selective inhibitor of fungal cytochrome P450 enzyme 51 (CYP51).[1] Developed by Mycovia Pharmaceuticals, it received FDA approval in April 2022 for the treatment of recurrent vulvovaginal candidiasis (RVVC).[2][3] Its unique tetrazole moiety confers high selectivity for the fungal enzyme over human CYP enzymes, minimizing the potential for drug-drug interactions.[1] This technical guide provides an in-depth overview of the synthesis and chemical properties of this compound, including detailed experimental protocols and data presented for ease of reference.

Chemical Synthesis

The synthesis of this compound is a multi-step process that involves the construction of a substituted pyridine core, followed by the introduction of the difluorophenyl and tetrazole moieties. A key step in the synthesis is a Suzuki coupling reaction to form a biaryl linkage. The final step involves the formation of the tetrazole ring.[2][4]

Synthetic Workflow

References

- 1. This compound | C23H16F7N5O2 | CID 77050711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. This compound: First Approved Orally Bioavailable and Selective CYP51 Inhibitor for the Treatment of Patients with Recurrent Vulvovaginal Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 1340593-59-0 [chemicalbook.com]

In Vitro Antifungal Spectrum of Oteseconazole Against Candida Species

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the in vitro activity of Oteseconazole, a novel selective inhibitor of fungal lanosterol 14α-demethylase (CYP51), against a range of Candida species. The data presented is compiled from extensive in vitro studies, including large-scale susceptibility testing of clinical isolates from Phase 3 trials.

Mechanism of Action

This compound is a member of the azole class of antifungal agents that specifically targets the fungal enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51) essential for the biosynthesis of ergosterol.[1][2][3] Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.[2][3]

The mechanism involves the following key steps:

-

Target Inhibition: this compound selectively binds to and inhibits fungal CYP51.[4][5] Its unique tetrazole moiety results in a high affinity for the fungal enzyme and a significantly lower affinity for human CYP enzymes, contributing to its targeted action and favorable safety profile.[6][7] Studies have shown that this compound binds at least 2,200-fold more tightly to fungal CYP51 than to human CYP51.[6]

-

Ergosterol Depletion: Inhibition of CYP51 blocks a critical step in the ergosterol biosynthetic pathway—the demethylation of lanosterol.[2]

-

Toxic Sterol Accumulation: This enzymatic blockade leads to the accumulation of toxic 14-alpha methylated sterol precursors within the fungal cell.[4][7]

-

Cell Membrane Disruption: The combination of ergosterol depletion and toxic sterol accumulation disrupts the structural and functional integrity of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[1][2][3]

Signaling Pathway Diagram: this compound Mechanism of Action

Caption: this compound inhibits CYP51, blocking ergosterol synthesis and causing toxic sterol accumulation.

In Vitro Antifungal Spectrum

This compound has demonstrated potent in vitro activity against a broad spectrum of Candida species, including isolates that exhibit reduced susceptibility to other azoles like fluconazole.[6][8][9] Data from Phase 3 clinical studies involving 1,910 clinical isolates highlights its superior potency compared to fluconazole.[10]

Table 1: Comparative In Vitro Activity of this compound vs. Fluconazole Against All Candida Isolates from Phase 3 RVVC Studies

| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| This compound | ≤0.0005 to >0.25 | 0.002 | 0.06 |

| Fluconazole | ≤0.06 to >32 | 0.25 | 8 |

| Source: Data from a collection of 1,910 clinical isolates from Phase 3 studies.[10] |

Table 2: In Vitro Activity of this compound vs. Fluconazole Against Specific Candida Species

| Candida Species | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | This compound | - | - | 0.25 |

| Fluconazole | - | - | 4 | |

| Candida glabrata | This compound | 0.002 to >0.25 | 0.03 | 0.125 |

| Fluconazole | ≤0.06 to 32 | 2 | 8 | |

| Source: Data from Phase 3 clinical studies.[10][11] C. albicans was the most common pathogen (87%), followed by C. glabrata (8%).[10] |

For most species tested, this compound was, on average, more than 40-fold more potent than fluconazole.[6][11] Notably, against fluconazole-resistant C. glabrata strains, the minimal inhibitory concentration (MIC) of this compound was found to be up to 64-fold lower than that of fluconazole.[6][11][12] this compound has also shown activity against other clinically relevant species, including C. krusei, C. parapsilosis, C. tropicalis, C. dubliniensis, and C. lusitaniae.[4][7]

Experimental Protocols

The in vitro susceptibility data for this compound was primarily generated using the reference method for broth dilution antifungal susceptibility testing of yeasts, as standardized by the Clinical and Laboratory Standards Institute (CLSI).

CLSI M27 Reference Method

Susceptibility testing for the Phase 3 clinical trial isolates was conducted in accordance with the CLSI document M27-Ed4.[10][13] This method provides a standardized and reproducible means of determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.[14][15]

Key Steps of the CLSI M27 Protocol:

-

Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial twofold dilutions are then made in a standard RPMI 1640 broth medium, buffered to a pH of 7.0, within 96-well microtiter plates.

-

Inoculum Preparation: Yeast colonies from a 24-hour culture on a non-selective agar plate (e.g., Sabouraud Dextrose Agar) are suspended in sterile saline. The suspension is adjusted using a spectrophotometer to match the turbidity of a 0.5 McFarland standard, resulting in a standardized inoculum concentration. This suspension is further diluted in the broth medium to achieve the final target inoculum density.

-

Inoculation: The microtiter plates containing the serially diluted antifungal agent are inoculated with the standardized yeast suspension.

-

Incubation: The inoculated plates are incubated at 35°C for 24 to 48 hours.

-

MIC Determination: Following incubation, the plates are examined visually or with a spectrophotometer. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of yeast growth (typically ≥50% reduction) compared to the growth in the drug-free control well.

-

Quality Control: QC is performed concurrently by testing reference strains with known MIC values (e.g., Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258) to ensure the accuracy and reproducibility of the results.[13]

Experimental Workflow Diagram: CLSI M27 Broth Microdilution

Caption: Standardized workflow for determining antifungal MIC values via the CLSI M27 method.

Conclusion

This compound exhibits potent and broad-spectrum in vitro activity against a wide range of clinically relevant Candida species. The quantitative data, derived from standardized CLSI methodologies, consistently demonstrates its superiority over fluconazole, particularly against C. glabrata and other fluconazole-resistant isolates. Its highly selective mechanism of action, targeting fungal CYP51, underpins this potent antifungal effect. These in vitro findings, which align with positive clinical study outcomes, establish this compound as a significant advancement in the management of infections caused by Candida species.[10][16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound: Candida Uses, Warnings, Side Effects, Dosage [medicinenet.com]

- 5. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 6. tandfonline.com [tandfonline.com]

- 7. drugs.com [drugs.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Item - this compound in recurrent vulvovaginal candidiasis: a profile of its use - Adis Journals - Figshare [adisjournals.figshare.com]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.asm.org [journals.asm.org]

- 12. This compound versus fluconazole for the treatment of severe vulvovaginal candidiasis: a multicenter, randomized, double-blinded, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 15. New and Updated Microbiology Docs CLSI M27, M60, M38, and M61 | News | CLSI [clsi.org]

- 16. mims.com [mims.com]

Oteseconazole: A Potent Force Against Non-albicans Candida Species

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of invasive fungal infections is increasingly characterized by the emergence of non-albicans Candida species, many of which exhibit intrinsic or acquired resistance to first-line antifungal agents like fluconazole. This shift necessitates the development of novel therapeutics with potent activity against these challenging pathogens. Oteseconazole (VT-1161), a novel, orally bioavailable, and selective inhibitor of fungal lanosterol 14α-demethylase (CYP51), has emerged as a promising agent in the fight against vulvovaginal candidiasis and demonstrates significant potential against a broad range of Candida species. This technical guide provides an in-depth overview of this compound's activity against non-albicans Candida, focusing on quantitative in vitro data, detailed experimental methodologies, and its mechanism of action.

In Vitro Activity of this compound Against Non-albicans Candida

This compound has consistently demonstrated potent in vitro activity against a variety of clinically relevant non-albicans Candida species. Its efficacy is particularly noteworthy against species that are often less susceptible to fluconazole, such as Candida glabrata and Candida krusei.

Quantitative Susceptibility Data

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against several non-albicans Candida species, with comparisons to fluconazole where available. The data highlights this compound's lower MIC values, indicating greater potency.

Table 1: this compound and Fluconazole MICs for Candida glabrata

| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| This compound | 0.002 to >0.25 | 0.03 | 0.125[1][2] |

| Fluconazole | ≤0.06 to 32 | 2 | 8[1][2] |

| This compound (another study) | - | - | 4[3][4] |

| Fluconazole (another study) | - | - | 16[3][4] |

Table 2: this compound and Fluconazole MICs for Various Candida Species from Clinical Isolates

| Candida Species | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| All Isolates (n=1910) | This compound | ≤0.0005 to >0.25 | 0.002 | 0.06[1][2] |

| Fluconazole | ≤0.06 to >32 | 0.25 | 8[1][2] | |

| C. parapsilosis | This compound | <0.0005 to 0.015 | 0.001 | 0.002 |

| Fluconazole | ≤0.06 to 2 | 0.25 | 1 | |

| C. tropicalis | This compound | 0.001 to 0.008 | 0.002 | 0.004 |

| Fluconazole | 0.125 to 2 | 0.5 | 1 | |

| C. krusei | This compound | 0.008 to 0.06 | 0.015 | 0.03 |

| Fluconazole | 2 to 16 | 4 | 8 |

Data for C. parapsilosis, C. tropicalis, and C. krusei are derived from studies on clinical isolates from patients with vulvovaginal candidiasis.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

This compound exerts its antifungal effect by selectively inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[5][6][7][8] Ergosterol is the primary sterol in the fungal cell membrane, where it plays a vital role in maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.

By binding to fungal CYP51, this compound disrupts the conversion of lanosterol to ergosterol.[5][7] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The consequence is a disruption of membrane structure and function, ultimately leading to the inhibition of fungal growth and cell death.[5][6][7] A key advantage of this compound is its high selectivity for fungal CYP51 over human CYP enzymes, which is attributed to its unique tetrazole moiety.[9][10][11][12] This selectivity is more than 2,000-fold greater than that of fluconazole, suggesting a lower potential for off-target effects and drug-drug interactions.[9][12]

Caption: this compound inhibits fungal CYP51, disrupting ergosterol synthesis and leading to fungal cell death.

Experimental Protocols

The in vitro susceptibility of this compound against non-albicans Candida species is primarily determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M27.[1][2] This reference method provides a reproducible and standardized approach for determining the minimum inhibitory concentration (MIC) of antifungal agents against yeasts.

CLSI M27 Broth Microdilution Method Workflow

Caption: Workflow for determining this compound MIC values using the CLSI M27 method.

Key Steps of the CLSI M27 Protocol:

-

Inoculum Preparation: A standardized suspension of the yeast isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration in the test wells.

-

Antifungal Agent Preparation: this compound is serially diluted in a standard medium, typically RPMI-1640, to create a range of concentrations to be tested.

-

Inoculation: The wells of a microtiter plate containing the serially diluted this compound are inoculated with the standardized yeast suspension.

-

Incubation: The inoculated plates are incubated at 35°C for a specified period, typically 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to a drug-free control well. This can be assessed visually or spectrophotometrically.

In Vivo Efficacy

While the majority of published in vivo data for this compound focuses on Candida albicans, studies have demonstrated its efficacy in animal models of vulvovaginal candidiasis, including against fluconazole-resistant strains.[13] Oral administration of this compound has been shown to significantly reduce the fungal burden in these models.[13] The high oral bioavailability and long half-life of this compound contribute to its in vivo effectiveness.[13] Further research specifically investigating the in vivo efficacy of this compound against systemic infections caused by non-albicans Candida species is warranted to fully elucidate its therapeutic potential.

Conclusion

This compound exhibits potent in vitro activity against a broad range of non-albicans Candida species, including those with reduced susceptibility to fluconazole. Its selective mechanism of action, targeting fungal CYP51, provides a sound basis for its antifungal efficacy and favorable safety profile. The standardized methodologies for susceptibility testing, such as the CLSI M27 protocol, are crucial for the continued evaluation of this compound and other novel antifungal agents. The compelling preclinical data strongly support the continued investigation of this compound for the treatment of infections caused by non-albicans Candida, addressing a significant and growing unmet medical need.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. This compound versus fluconazole for the treatment of severe vulvovaginal candidiasis: a multicenter, randomized, double-blinded, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. This compound | C23H16F7N5O2 | CID 77050711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. contemporaryobgyn.net [contemporaryobgyn.net]

- 10. “Efficacy and safety of this compound in recurrent vulvovaginal candidiasis (RVVC) – A systematic review and meta-analysis" - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. vivjoahcp.com [vivjoahcp.com]

- 13. tandfonline.com [tandfonline.com]

Preclinical Profile of Oteseconazole: A Novel Selective Fungal CYP51 Inhibitor

Introduction: Oteseconazole (formerly VT-1161) is a novel, orally bioavailable tetrazole antifungal agent developed for the treatment of fungal infections, particularly recurrent vulvovaginal candidiasis (RVVC).[1] As a selective inhibitor of fungal cytochrome P450 enzyme 51 (CYP51), it represents a significant advancement in antifungal therapy, offering enhanced potency and a potentially improved safety profile compared to earlier-generation azoles.[2][3] This technical guide provides an in-depth overview of the preclinical studies that have elucidated the mechanism of action, efficacy, pharmacokinetics, and safety of this compound.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of fungal CYP51, also known as lanosterol 14α-demethylase.[4][5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[3][6] By binding to and inhibiting fungal CYP51, this compound disrupts the integrity and function of the fungal cell membrane, leading to the accumulation of toxic sterol intermediates and ultimately fungal cell death.[1][6]

A key feature of this compound is its high selectivity for fungal CYP51 over human CYP enzymes.[2][7] The incorporation of a tetrazole metal-binding group enhances this selectivity, minimizing off-target interactions and the potential for drug-drug interactions and adverse effects commonly associated with other azole antifungals.[4][6] Preclinical studies have demonstrated that this compound binds at least 2,200-fold more tightly to fungal CYP51 than to human CYP51.[2]

In Vitro Studies

Antifungal Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of Candida species, including isolates with reduced susceptibility to fluconazole.[2] In comparative studies, this compound was, on average, more than 40-fold more potent than fluconazole against most Candida species.[2][7] Notably, against fluconazole-resistant C. glabrata, the minimal inhibitory concentration (MIC) of this compound was found to be up to 64-fold lower than that of fluconazole.[7][8] In vitro activity has also been shown against clinical isolates of Coccidioides immitis and Coccidioides posadasii.[2]

Quantitative Data: In Vitro Susceptibility of Candida Isolates

| Fungal Species | This compound MIC Range (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Fluconazole MIC Range (µg/mL) | Fluconazole MIC50 (µg/mL) | Fluconazole MIC90 (µg/mL) |

| All Isolates | ≤0.0005 to >0.25 | 0.002 | 0.06 | ≤0.06 to >32 | 0.25 | 8 |

| C. albicans | N/A | N/A | 0.25 | N/A | N/A | 4 |

| C. glabrata | 0.002 to >0.25 | 0.03 | 0.125 | ≤0.06 to 32 | 2 | 16 |

Data compiled from Phase 3 clinical studies.[7][9]

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing

The in vitro antifungal susceptibility of this compound is determined using the broth microdilution method, following standardized protocols from the Clinical and Laboratory Standards Institute (CLSI).[10]

-

Preparation of this compound: A stock solution is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).[10] Serial two-fold dilutions are then made in RPMI-1640 medium to achieve the desired concentration range for testing.[10]

-

Fungal Inoculum Preparation: Candida isolates are subcultured on Sabouraud Dextrose Agar and incubated at 35°C for 24-48 hours.[11] Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[10][11]

-

Assay Procedure: 100 µL of each this compound dilution is dispensed into the wells of a 96-well microtiter plate. Each well is then inoculated with 100 µL of the standardized fungal suspension.[10][12] Growth and sterility control wells are included on each plate.[10]

-

Incubation and Endpoint Determination: The microtiter plates are incubated at 35°C for 24-48 hours.[10] The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.[10]

In Vivo Studies

Efficacy in Animal Models

In vivo studies using a murine model of experimental acute vaginitis have demonstrated the efficacy of orally administered this compound.[2] Treatment with this compound resulted in a statistically significant suppression of Candida burden compared to placebo at 1 and 4 days post-treatment.[2] This efficacy was also observed against fluconazole-resistant yeast strains.[2]

Preclinical Pharmacokinetics

Pharmacokinetic studies in murine models revealed high oral bioavailability (73%) of this compound, with vaginal tissue concentrations consistent with plasma levels.[2] The drug exhibits a long half-life of over 48 hours in this model.[2] In vitro plasma protein binding of this compound is high across multiple species: 97.6% in murine, 99.5% in rat, 99.4% in dog, and 99.5% in human plasma.[2]

Quantitative Data: Preclinical Pharmacokinetic Parameters

| Parameter | Murine Model | Rat | Dog | Human (In Vitro) |

| Oral Bioavailability | 73% | N/A | N/A | N/A |

| Half-life | >48 hours | N/A | N/A | ~138 days[13] |

| Plasma Protein Binding | 97.6% | 99.5% | 99.4% | 99.5-99.7%[13] |

Data from murine models and in vitro plasma protein binding studies.[2][13]

Experimental Protocol: Murine Model of Vulvovaginal Candidiasis

-

Induction of Susceptibility: To mimic the human condition, female mice are typically rendered susceptible to vaginal infection by inducing a state of pseudoestrus. This is often achieved through the subcutaneous administration of estrogen.[14][15]

-

Fungal Inoculation: A suspension of Candida albicans is prepared, and a defined inoculum is introduced intravaginally.

-

Treatment Administration: this compound is administered orally at various doses and schedules. A control group receives a placebo.[2]

-

Assessment of Fungal Burden: At specified time points post-infection and treatment, vaginal lavage is performed. The collected samples are then cultured on appropriate agar plates to quantify the number of colony-forming units (CFUs), providing a measure of the fungal burden.[2][16]

-

Data Analysis: The fungal burden in the this compound-treated groups is compared to the placebo group to determine the efficacy of the drug in reducing the infection.[2]

Toxicology

Preclinical toxicology studies are essential to establish the safety profile of a new drug candidate. Based on animal studies, this compound has been associated with a risk of embryo-fetal toxicity.[17] In pre- and postnatal development studies in rats, ocular abnormalities were observed in the offspring of pregnant rats administered the drug.[17] Due to these findings and the long half-life of the drug (approximately 138 days in humans), which results in a drug exposure window of about 690 days, this compound is contraindicated in females of reproductive potential, as well as in pregnant and lactating women.[13][17]

Resistance Profile

The potential for resistance to this compound has been investigated. In vitro studies have shown that increases in this compound MICs can be associated with the upregulation of efflux pumps (such as CDR1 and MDR1) and the azole target enzyme, CYP51.[5][13] However, this compound has demonstrated that it can maintain meaningful clinical activity against some Candida species that are resistant to fluconazole.[5][18]

Conclusion

The preclinical data for this compound demonstrate its potent and selective antifungal activity, particularly against a broad range of Candida species, including fluconazole-resistant isolates.[2][7] Its mechanism of action, centered on the highly selective inhibition of fungal CYP51, underpins its efficacy and favorable safety profile concerning off-target effects.[2][4] In vivo studies have confirmed its efficacy in relevant animal models of fungal infection.[2] While preclinical toxicology studies have identified a risk of embryo-fetal toxicity, leading to contraindications in women of reproductive potential, the overall preclinical profile of this compound has established it as a promising therapeutic agent for the management of recurrent vulvovaginal candidiasis.[17][19]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound | C23H16F7N5O2 | CID 77050711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. This compound versus fluconazole for the treatment of severe vulvovaginal candidiasis: a multicenter, randomized, double-blinded, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Experimental In Vivo Models of Candidiasis [ouci.dntb.gov.ua]

- 15. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. va.gov [va.gov]

- 19. mycovia.com [mycovia.com]

Oteseconazole's High Selectivity for Fungal CYP51: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oteseconazole (formerly VT-1161) is a novel, orally bioavailable tetrazole antifungal agent engineered for high selectivity towards fungal cytochrome P450 family 51 (CYP51), also known as lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By potently inhibiting fungal CYP51, this compound disrupts membrane integrity, leading to fungal cell death. A key differentiator of this compound from earlier azole antifungals is its significantly lower affinity for human CYP enzymes, particularly human CYP51 and those involved in drug metabolism. This high selectivity, attributed to its unique tetrazole moiety, minimizes the potential for off-target effects and drug-drug interactions commonly associated with older azole antifungals. This technical guide provides an in-depth analysis of the quantitative data, experimental methodologies, and underlying mechanisms defining this compound's remarkable selectivity.

Mechanism of Action: Targeting Fungal Ergosterol Synthesis

This compound's antifungal activity stems from its potent inhibition of fungal CYP51.[1] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the demethylation of lanosterol. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

By binding to the heme iron in the active site of fungal CYP51, this compound blocks the demethylation of lanosterol.[2] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The incorporation of these aberrant sterols disrupts the normal structure and function of the membrane, increasing its permeability and ultimately leading to the inhibition of fungal growth and cell death.[2]

Figure 1: this compound's mechanism of action targeting the fungal ergosterol biosynthesis pathway.

Quantitative Analysis of Selectivity

The superior safety profile of this compound is rooted in its remarkable selectivity for fungal CYP51 over its human ortholog and other human CYP enzymes. This selectivity has been quantified through various in vitro studies, with key data summarized in the tables below.

Comparative Binding Affinity and Inhibition of Fungal vs. Human CYP51

Spectrophotometric assays have demonstrated that this compound binds tightly to Candida albicans CYP51, exhibiting a dissociation constant (Kd) of ≤39 nM.[3][4] In stark contrast, it does not show any significant binding to human CYP51 even at concentrations up to 86 μM.[2] Furthermore, in reconstitution assays, this compound potently inhibited the enzymatic activity of C. albicans CYP51 but failed to inhibit the human enzyme at the highest tested concentration of 50 μM.[4] This translates to a selectivity of over 2,000-fold for the fungal enzyme.[5]

| Enzyme Target | This compound (VT-1161) | Fluconazole | Itraconazole |

| Candida albicans CYP51 | |||

| Dissociation Constant (Kd) | ≤39 nM[3][4] | ~30,500 nM[6] | ≤50 nM[6] |

| Half-maximal Inhibitory Concentration (IC50) | 1.5 µM[6] | - | - |

| Homo sapiens CYP51 | |||

| Binding | No significant binding up to 86 µM[2] | Weak binding[6] | Tight binding (Kd ~42-131 nM)[6] |

| Inhibition | No inhibition up to 50 µM[4] | - | - |

| Selectivity Ratio (Human/Fungal) | >2,000-fold [5] | ~540-fold[6] | ~2-fold[6] |

| Table 1: Comparative in vitro activity of this compound and other azoles against fungal and human CYP51. |

Inhibition of Human Drug-Metabolizing CYP Enzymes

To assess the potential for drug-drug interactions, the inhibitory activity of this compound against key human drug-metabolizing CYP enzymes was evaluated. This compound demonstrated weak inhibition of CYP2C9, CYP2C19, and CYP3A4, with IC50 values significantly higher than clinically relevant concentrations.[7]

| Human CYP Isoform | This compound (VT-1161) IC50 |

| CYP2C9 | ≥65 µM[7] |

| CYP2C19 | ≥65 µM[7] |

| CYP3A4 | ≥65 µM[7] |

| Table 2: In vitro inhibition of major human drug-metabolizing CYP enzymes by this compound. |

Experimental Protocols

The following sections outline the methodologies employed in the key experiments that established the selectivity profile of this compound.

CYP51 Binding Affinity Assessment (UV-visible Spectroscopy)

The binding of this compound and other azoles to purified recombinant fungal and human CYP51 was assessed using UV-visible difference spectroscopy. This technique measures the spectral shift that occurs when a ligand binds to the heme iron of the cytochrome P450 enzyme.

Methodology:

-

Enzyme Preparation: Purified, recombinant C. albicans CYP51 and human CYP51 were prepared and diluted in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 20% glycerol).

-

Spectrophotometric Titration: The enzyme solution was placed in both the sample and reference cuvettes of a dual-beam spectrophotometer.

-

Ligand Addition: A concentrated stock solution of this compound (or a comparator azole) in a suitable solvent (e.g., DMSO) was incrementally added to the sample cuvette. An equivalent volume of the solvent was added to the reference cuvette to cancel out any solvent-induced spectral changes.

-

Spectral Scanning: After each addition and a brief incubation period to allow for binding equilibrium, the difference spectrum was recorded (typically between 350 and 500 nm).

-

Data Analysis: The magnitude of the spectral shift (ΔAmax) was plotted against the ligand concentration. The dissociation constant (Kd) was then calculated by fitting the data to a suitable binding isotherm equation (e.g., the Morrison tight-binding equation for potent inhibitors).

Figure 2: Experimental workflow for determining CYP51 binding affinity using UV-visible spectroscopy.

CYP51 Enzymatic Inhibition Assay (Reconstitution Assay)

The inhibitory effect of this compound on the catalytic activity of CYP51 was determined using a reconstitution assay. This in vitro system includes the purified CYP51 enzyme, its redox partner (NADPH-cytochrome P450 reductase), a lipid environment to facilitate the interaction, and the substrate (lanosterol).

Methodology:

-

Reaction Mixture Preparation: A reaction mixture was prepared containing a buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4), purified recombinant CYP51, NADPH-cytochrome P450 reductase, and a lipid source (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine).

-

Inhibitor Addition: Varying concentrations of this compound (or a comparator azole) were added to the reaction mixtures and pre-incubated for a defined period.

-

Initiation of Reaction: The enzymatic reaction was initiated by the addition of the substrate, lanosterol, and the cofactor, NADPH.

-

Incubation: The reaction mixtures were incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination and Product Extraction: The reaction was stopped, and the sterol products were extracted using an organic solvent (e.g., hexane).

-

Product Analysis: The extracted sterols were analyzed by a suitable method, such as gas chromatography-mass spectrometry (GC-MS), to quantify the amount of the demethylated product formed.

-

IC50 Determination: The percentage of inhibition at each this compound concentration was calculated relative to a vehicle control. The IC50 value was then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Figure 3: Experimental workflow for the CYP51 reconstitution assay to determine enzymatic inhibition.

Conclusion

The extensive in vitro data conclusively demonstrate the high selectivity of this compound for fungal CYP51 over its human counterpart and other human CYP enzymes involved in drug metabolism. This selectivity, quantified to be over 2,000-fold for fungal CYP51, is a direct result of its unique chemical structure featuring a tetrazole moiety. The weak inhibition of human drug-metabolizing CYPs, as evidenced by high IC50 values, predicts a low potential for clinically significant drug-drug interactions. This favorable selectivity profile positions this compound as a promising therapeutic agent for the treatment of fungal infections with an improved safety margin compared to older azole antifungals.

References

- 1. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of antifungal drugs on cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The clinical candidate VT-1161 is a highly potent inhibitor of Candida albicans CYP51 but fails to bind the human enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Azole affinity of sterol 14α-demethylase (CYP51) enzymes from Candida albicans and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Clinical Candidate VT-1161 Is a Highly Potent Inhibitor of Candida albicans CYP51 but Fails To Bind the Human Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

Oteseconazole: A Deep Dive into Preclinical Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of oteseconazole, a novel selective fungal cytochrome P450 enzyme 51 (CYP51) inhibitor, in various animal models. The data presented herein is crucial for understanding the preclinical profile of this promising antifungal agent.

Pharmacokinetics: A Comparative Analysis

This compound has demonstrated favorable pharmacokinetic properties in multiple animal species, characterized by good oral absorption and a long half-life. The following tables summarize the key quantitative PK parameters observed in mice, rats, and dogs.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Mouse | Rat | Dog |

| Dose | 5 mg/kg | 150 mg | Data Not Available |

| Cmax | Data Not Available | 44.864 ng/mL[1] | Data Not Available |

| Tmax | Data Not Available | ~10 hours[1] | Data Not Available |

| AUC0-t | Data Not Available | 1386 ng-hr/mL[1] | Data Not Available |

| Oral Bioavailability (%) | 73%[1][2] | Data Not Available | 43% (fasted), 132% (fed) |

| Plasma Protein Binding (%) | 97.6%[2] | 99.5%[2] | 99.4%[2] |

| Half-life (t1/2) | >48 hours[1][2] | Data Not Available | Data Not Available |

Note: The 150 mg dose in rats, as reported in the source, is unusually high and may represent a specific formulation or study design. Further context from the original study is needed for a complete interpretation.

Pharmacodynamics: In Vivo Efficacy

This compound has shown significant in vivo efficacy in a murine model of vulvovaginal candidiasis (VVC).

Table 2: In Vivo Efficacy of this compound in a Murine Model of VVC

| Animal Model | Pathogen | Dosing Regimen | Outcome | Reference |

| Mouse | Candida albicans (fluconazole-sensitive and -resistant strains) | 4 mg/kg, single oral dose | Significantly reduced fungal burden at 1 and 4 days post-treatment compared to placebo.[1] | [1] |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of preclinical studies. The following sections describe the key experimental protocols for the pharmacokinetic and pharmacodynamic evaluation of this compound.

Pharmacokinetic Study in Wistar Rats: Detailed Methodology

A study was conducted to determine the pharmacokinetic profile of this compound in male Wistar rats (180-220 g).[1]

Animal Husbandry:

-

Animals were housed in ventilated enclosures with adequate access to food and water for seven days prior to the experiment.[1]

-

Rats were fasted overnight before dosing.[1]

Dosing and Sample Collection:

-

A single 150 mg dose of this compound was administered orally via capsule to a group of six rats.[1]

-

Blood samples (0.5 mL) were collected at 1, 2, 5, 10, 15, 20, 25, and 30 hours post-dose.[1]

-

A pre-dose blood sample was also collected to serve as a baseline.[1]

-

Blood was collected in K2 EDTA-containing tubes.[1]

Sample Processing and Analysis:

-

Plasma was separated by centrifugation and stored at -70°C until analysis.[1]

-

This compound concentrations in plasma were quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[1]

-

Pharmacokinetic parameters were calculated using non-compartmental analysis.[1]

Murine Model of Vulvovaginal Candidiasis: A Representative Protocol

The following is a generalized protocol for a murine VVC model, based on established methodologies, to evaluate the efficacy of this compound.

Animal Model and Infection:

-

Female BALB/c mice are typically used.

-

Pseudoestrus is induced by subcutaneous administration of estradiol valerate.

-

Mice are inoculated intravaginally with a suspension of Candida albicans.

Treatment Regimen:

-

This compound is administered orally at a specified dose (e.g., 4 mg/kg) in a suitable vehicle (e.g., 20% Cremophor EL).[1][3]

-

A control group receives the vehicle alone.

-

Treatment is initiated at a defined time point post-infection (e.g., 24 hours).

Efficacy Assessment:

-

At selected time points (e.g., 1 and 4 days post-treatment), vaginal fungal burden is quantified.[1][2]

-

This is typically done by vaginal lavage and plating of serial dilutions on appropriate growth media to determine colony-forming units (CFU).

-

Statistical analysis is performed to compare the fungal burden between the this compound-treated and control groups.

Visualizations: Pathways and Workflows

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mechanism of action is the inhibition of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell death.

Caption: this compound inhibits CYP51, blocking ergosterol synthesis.

Experimental Workflow: Rat Pharmacokinetic Study

The following diagram illustrates the key steps in the pharmacokinetic study of this compound in Wistar rats.

Caption: Workflow for determining this compound's pharmacokinetics in rats.

Logical Relationship: Preclinical Evaluation to Clinical Development

This diagram outlines the logical progression from preclinical animal model studies to the clinical development of this compound.

Caption: Progression from preclinical studies to clinical trials.

References

- 1. Efficacy of the clinical agent VT-1161 against fluconazole-sensitive and -resistant Candida albicans in a murine model of vaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Efficacy of the Clinical Agent VT-1161 against Fluconazole-Sensitive and -Resistant Candida albicans in a Murine Model of Vaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Oteseconazole Efficacy Testing in a Murine Model of Vaginal Candidiasis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vulvovaginal candidiasis (VVC), predominantly caused by Candida albicans, is a prevalent mucosal infection affecting a large percentage of women.[1][2][3] The development of effective antifungal agents is crucial, particularly with the rise of drug-resistant strains. Oteseconazole (VT-1161) is a novel, orally bioavailable, selective inhibitor of fungal lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway of fungi.[2][4][5] Its high affinity for fungal CYP51 over human CYP enzymes minimizes off-target effects.[4][5] Preclinical evaluation of antifungal candidates like this compound necessitates robust and reproducible animal models that accurately mimic human disease. The estrogen-dependent murine model of vaginal candidiasis is a well-established and widely used model for studying the pathogenesis of VVC and for evaluating the in vivo efficacy of antifungal therapies.[1][6][7][8] This document provides detailed application notes and protocols for utilizing this model to test the efficacy of this compound.

This compound: Mechanism of Action

This compound exerts its antifungal activity by selectively inhibiting fungal cytochrome P450 enzyme 51 (CYP51), also known as lanosterol 14α-demethylase.[2][4][9][10] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.[2][4][5] By blocking CYP51, this compound prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and a depletion of ergosterol in the fungal cell membrane.[4] This disruption of membrane integrity results in increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[2][4] this compound has demonstrated potent activity against a broad range of Candida species, including those resistant to other azole antifungals like fluconazole.[11][12][13]

Figure 1: Mechanism of action of this compound.

Murine Model of Vaginal Candidiasis: Experimental Workflow

The successful establishment of a murine model of vaginal candidiasis for this compound efficacy testing involves several key steps, from animal preparation to endpoint analysis. The following diagram outlines the typical experimental workflow.

References

- 1. Protocols for vaginal inoculation and sample collection in the experimental mouse model of Candida vaginitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Experimental Models of Vaginal Candidiasis and Their Relevance to Human Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocols for Vaginal Inoculation and Sample Collection in the Experimental Mouse Model of Candida vaginitis [jove.com]

- 8. journals.asm.org [journals.asm.org]

- 9. This compound: Candida Uses, Warnings, Side Effects, Dosage [medicinenet.com]

- 10. drugs.com [drugs.com]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound versus fluconazole for the treatment of severe vulvovaginal candidiasis: a multicenter, randomized, double-blinded, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

Oteseconazole Formulation for Preclinical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oteseconazole (formerly VT-1161) is a potent and selective inhibitor of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2] Its high affinity for fungal CYP51 over human CYP enzymes minimizes off-target effects, offering a promising safety profile.[3] this compound has demonstrated significant in vitro and in vivo activity against a broad range of fungal pathogens, including various Candida species, and is approved for the treatment of recurrent vulvovaginal candidiasis (RVVC).[4][5] This document provides detailed application notes and protocols for the formulation and preclinical evaluation of this compound to support further research and development.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[6] Its structure includes a tetrazole moiety, which contributes to its high selectivity for fungal CYP51.[4] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₁₆F₇N₅O₂ | [7] |

| Molecular Weight | 527.403 g/mol | [1] |

| Solubility | Practically insoluble in water (pH 1-9); Soluble in various organic solvents. | [6][7] |

| BCS Class | Class IIc (low solubility, high permeability) | [8] |

Preclinical Formulations

Due to its low aqueous solubility, appropriate formulation is critical for preclinical studies. The choice of vehicle will depend on the route of administration and the specific experimental design.

Oral Administration

For in vivo oral dosing in animal models, this compound can be formulated as a suspension. A common approach involves the use of a suspending vehicle. The commercially available capsules contain this compound with inactive ingredients such as croscarmellose sodium, hydroxypropyl cellulose, lactose, magnesium stearate, silicified microcrystalline cellulose, and sodium lauryl sulfate.[9] For preclinical oral suspension, micronization of the this compound powder can improve dissolution.[8]

A suggested oral suspension formulation can be prepared as follows:

-

Weigh the required amount of micronized this compound powder.

-

Create a smooth paste by adding a small amount of a suitable suspending vehicle (e.g., 0.5% methylcellulose or a commercially available vehicle).

-

Gradually add the remaining vehicle to the final desired volume with thorough mixing.

-

Store the suspension in a tight, light-resistant container. For aqueous-based suspensions, refrigeration is recommended with a beyond-use date of 14 days.[9]

In Vitro and In Vivo (Parenteral) Formulations

For in vitro experiments and potentially for parenteral administration in animal studies where a solution is required, organic solvents are necessary.

Solvent-Based Formulations:

-

DMSO-based: this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.5%).

-

Co-solvent systems for in vivo use:

When preparing these formulations, it is recommended to add each solvent sequentially and use heat or sonication if precipitation occurs.[10]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A2 reference method for yeast broth microdilution.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various fungal isolates.

Materials:

-

This compound powder

-

DMSO

-

RPMI 1640 medium, buffered with MOPS

-

96-well microtiter plates

-

Fungal isolates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

-

Serial Dilutions: Perform serial dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well plate to achieve a range of final concentrations.

-

Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength.

In Vivo Efficacy in a Murine Model of Vulvovaginal Candidiasis (VVC)

This protocol describes a model to evaluate the in vivo efficacy of this compound.

Objective: To assess the ability of orally administered this compound to reduce the fungal burden in a mouse model of VVC.

Materials:

-

Female mice (e.g., BALB/c)

-

Estradiol valerate

-

Candida albicans strain

-

This compound oral formulation

-

Sterile saline

-

Sabouraud Dextrose Agar (SDA) plates

Procedure:

-

Pseudoestrus Induction: To induce a pseudoestrus state and increase susceptibility to vaginal infection, administer estradiol valerate subcutaneously to the mice a few days prior to inoculation.

-

Fungal Inoculation: Inoculate the mice intravaginally with a suspension of Candida albicans.

-

Treatment: Begin oral administration of the this compound formulation at a predetermined dose (e.g., 5-25 mg/kg) and schedule (e.g., daily for a specified number of days).[10] A placebo group receiving the vehicle only should be included.

-

Assessment of Fungal Burden: At selected time points post-treatment (e.g., 1 and 4 days), collect vaginal lavage samples.[4]

-

Fungal Quantification: Serially dilute the lavage fluid in sterile saline and plate onto SDA plates.

-

Incubation and Colony Counting: Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFUs).

-

Data Analysis: Compare the CFU counts between the this compound-treated group and the placebo group to determine the reduction in fungal burden.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 2: In Vitro Antifungal Activity of this compound

| Fungal Species | MIC Range (µg/mL) | Comparator (Fluconazole) MIC Range (µg/mL) | Reference |

| Candida albicans | ≤0.15 | ≥8 (for resistant isolates) | [11] |

| Candida glabrata | 0.25 - 2 | Not specified | [12] |

| Candida krusei | Not specified | Not specified | [11] |

| Trichophyton rubrum | Potency similar to itraconazole | Not applicable | [4] |

| Trichophyton mentagrophytes | Potency similar to itraconazole | Not applicable | [4] |

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Animal Model | Oral Bioavailability (%) | Plasma Protein Binding (%) | Half-life (hours) | Reference |

| Mouse | 73 | 97.6 | >48 | [4] |

| Rat | Good | 99.5 | 55 - 203 | [4] |

| Dog | Good | 99.4 | 56 - 872 | [4] |

| Human | Not specified | 99.5 | ~138 days | [6] |

Visualizations

Caption: Mechanism of action of this compound in inhibiting fungal ergosterol biosynthesis.

Caption: Experimental workflow for in vivo efficacy testing of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. This compound | C23H16F7N5O2 | CID 77050711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CA3226998A1 - Compositions comprising this compound - Google Patents [patents.google.com]

- 9. uspharmacist.com [uspharmacist.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Oteseconazole in Plasma

These application notes provide a comprehensive overview of the analytical methods for the quantification of oteseconazole in plasma, tailored for researchers, scientists, and professionals in drug development. The protocols are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, which offer high selectivity and sensitivity for bioanalytical applications.[1]

Introduction

This compound is a novel, orally bioavailable, and selective inhibitor of fungal cytochrome P450 enzyme CYP51, crucial for fungal cell membrane integrity.[2] It is indicated for reducing the incidence of recurrent vulvovaginal candidiasis (RVVC).[2] Accurate and reliable quantification of this compound in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[1] LC-MS/MS has emerged as the preferred method for this purpose due to its high sensitivity and specificity.[2]

Summary of Analytical Methods

The primary method detailed in the literature for this compound quantification in plasma is a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[3][4][5] This method has been validated in rat plasma and demonstrates good linearity, accuracy, and precision.[3][5] While developed for rat plasma, the methodology is readily adaptable for human plasma following proper validation.[3]

Key Quantitative Data

The following tables summarize the key validation parameters from a published LC-MS/MS method for this compound quantification in rat plasma.[3][4][5]

Table 1: Linearity and Range

| Parameter | Value |

|---|---|

| Linearity Range | 5 - 100 ng/mL[3][5] |

| Correlation Coefficient (r²) | ≥ 0.999[3][5] |

Table 2: Accuracy and Precision

| Quality Control Sample | Concentration (ng/mL) | Accuracy (%) | Precision (% CV) |

|---|---|---|---|

| LLOQ | 5 | 94.48[3][5] | ± 20% (FDA Guideline)[6] |

| LQC | Low | 96.11[3][5] | ± 15% (FDA Guideline)[6] |

| MQC | Medium | 98.69[3][5] | ± 15% (FDA Guideline)[6] |

| HQC | High | 98.60[3][5] | ± 15% (FDA Guideline)[6] |

Table 3: Recovery

| Parameter | Value |

|---|

| Mean Recovery | 97.48%[3][5] |

Detailed Experimental Protocol: LC-MS/MS Quantification of this compound in Plasma

This protocol is adapted from the validated method by Susararla et al. (2024) for the quantification of this compound in rat plasma.[3][4][5]

Materials and Reagents

-

This compound reference standard

-

Posaconazole (Internal Standard, IS)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Control plasma (rat or human)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system (e.g., Waters 2695)[4]

-

Tandem Mass Spectrometer (e.g., SCIEX QTRAP 5500)[4]

Preparation of Solutions

-

This compound Stock Solution (e.g., 50 µg/mL): Accurately weigh 5 mg of this compound and dissolve in a 100 mL volumetric flask with a diluent of acetonitrile and water (20:80 v/v).[4]

-

This compound Intermediate and Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solution with the same diluent to create calibration standards ranging from 5 to 100 ng/mL.[3][4][5]

-

Internal Standard (Posaconazole) Working Solution: Prepare a working solution of posaconazole in the same diluent.[4]

Sample Preparation (Protein Precipitation)

-

Pipette 200 µL of plasma sample (unknown, calibration standard, or quality control) into a microcentrifuge tube.[4]

-

Add 500 µL of the internal standard stock solution and 300 µL of acetonitrile.[4]

-

Vortex the mixture for a brief period.

-

Centrifuge the tubes for 20 minutes to precipitate proteins.[4]

-

Transfer the clear supernatant to an HPLC vial for analysis.[4]

LC-MS/MS Conditions

Table 4: Chromatographic Conditions

| Parameter | Condition |

|---|---|

| HPLC System | Waters 2695 or equivalent[4] |

| Column | Phenyl analytical column[3][5] |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water (30:70 v/v)[3][5] |

| Flow Rate | 1.0 mL/min[3][5] |

| Injection Volume | 10 µL[3][5] |

| Run Time | 5 minutes[3][5] |

Table 5: Mass Spectrometric Conditions

| Parameter | Condition |

|---|---|

| Mass Spectrometer | SCIEX QTRAP 5500 or equivalent[4] |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[3][5] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[3][5] |

| MRM Transitions | Monitor the precursor to product ion transitions for this compound and posaconazole (IS).[3][5] |

| Vaporizer Temperature | 350 °C[3] |

| Capillary Temperature | 350 °C[3] |

Data Analysis and Quantification

-

Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard (posaconazole).[4][6]

-

A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for this compound Quantification in Plasma.

Logical Relationship for Method Validation

Caption: Core Parameters for Bioanalytical Method Validation.

References

- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academicstrive.com [academicstrive.com]

- 3. researchgate.net [researchgate.net]

- 4. japtronline.com [japtronline.com]

- 5. Quantification of this compound in rat plasma using LC-MS/MS and its application to pharmacokinetic study | Journal of Applied Pharmaceutical Research [japtronline.com]

- 6. mail.japtronline.com [mail.japtronline.com]

LC-MS/MS Methodology for Pharmacokinetic Assessment of Oteseconazole

Application Note

Introduction

Oteseconazole (VIVJOA®) is a potent, selective, orally bioavailable antifungal agent designed to treat and prevent recurrent vulvovaginal candidiasis (RVVC).[1][2] Its mechanism of action involves the inhibition of fungal cytochrome P450 enzyme CYP51, which is crucial for the integrity of the fungal cell membrane.[3][4] Understanding the pharmacokinetic profile of this compound is critical for optimizing dosing regimens and ensuring therapeutic efficacy. This document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma, applicable to preclinical and clinical pharmacokinetic studies.

A validated bioanalytical method for determining this compound concentrations in rat plasma has been established, demonstrating linearity, precision, and accuracy.[5][6][7] The methodology described herein is based on this validated preclinical assay and is suitable for supporting pharmacokinetic research in drug development.

Pharmacokinetic Profile of this compound

This compound exhibits distinct pharmacokinetic properties. In humans, the time to reach peak plasma concentration (Tmax) is approximately 5 to 10 hours.[2][3][4] The drug is highly bound to plasma proteins (99.5-99.7%).[1][3] this compound does not undergo significant metabolism.[3] Excretion occurs primarily through biliary excretion into the feces (approximately 56%) and to a lesser extent in the urine (approximately 26%).[3] The terminal half-life of this compound is notably long, estimated to be around 138 days.[3]

In preclinical rat studies, the pharmacokinetic parameters have also been characterized. Following oral administration, the average maximum concentration (Cmax) was observed to be 44.864 ng/mL, with an area under the curve (AUC0-t) of 1386 ng-hr/mL.[5][7]

LC-MS/MS Method Summary

This method employs a protein precipitation technique for sample preparation, followed by chromatographic separation on a phenyl column and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[5][7] Posaconazole is utilized as a suitable internal standard (IS) to ensure accuracy and precision.[5][6] The method has been validated over a concentration range of 5-100 ng/mL in rat plasma.[5][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for the validated LC-MS/MS method for this compound in rat plasma.

Table 1: Linearity and Range [5][6][7]

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 5 - 100 | 0.999 |

Table 2: Precision and Accuracy [5][7]

| Quality Control Sample | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |

| Lower Limit of Quantification (LLOQ) | 5 | 5.52 | 94.48 |

| Low Quality Control (LQC) | 12.5 | 3.89 | 96.11 |

| Medium Quality Control (MQC) | 50 | 1.31 | 98.69 |

| High Quality Control (HQC) | 75 | 1.40 | 98.60 |

| Analyte | Mean Recovery (%) |

| This compound | 97.48 |

Table 4: Rat Pharmacokinetic Parameters [5][7][8]

| Parameter | Value |

| Cmax | 44.864 ng/mL |

| AUC0-t | 1386 ng-hr/mL |

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Posaconazole (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (HPLC grade)

-

Rat plasma (or other relevant biological matrix)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system (e.g., Waters 2695)[6]

-

Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 5500)[6]

Protocol 1: Sample Preparation

-

Spiking of Standards and Quality Controls: Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank plasma.

-

Protein Precipitation: To 200 µL of plasma sample (blank, standard, QC, or unknown), add 500 µL of internal standard stock solution (in acetonitrile) and 300 µL of acetonitrile.[6]

-

Vortexing: Vortex the samples for 5-10 minutes to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 4000 RPM for 15-20 minutes to pellet the precipitated proteins.[6]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography Conditions: [5][7]

-

Column: Phenyl column

-

Mobile Phase: Acetonitrile and 0.1% formic acid in water (30:70, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Run Time: 5 minutes

Mass Spectrometry Conditions: [5]

-

Ionization Mode: Positive Electrospray Ionization (+ESI)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Vaporizer Temperature: 350 °C

-

Capillary Temperature: 350 °C

-

Spray Voltage: Positive

-

MRM Transitions:

-

This compound: m/z transition to be determined based on instrument optimization

-

Posaconazole (IS): m/z transition to be determined based on instrument optimization

-

Data Analysis

The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. The concentrations of the unknown samples are then interpolated from this curve.

Visualizations

Caption: this compound Sample Preparation and LC-MS/MS Workflow.

Caption: Method Validation and Application in Pharmacokinetic Studies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. va.gov [va.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 5. researchgate.net [researchgate.net]

- 6. japtronline.com [japtronline.com]

- 7. Quantification of this compound in rat plasma using LC-MS/MS and its application to pharmacokinetic study | Journal of Applied Pharmaceutical Research [japtronline.com]

- 8. researchgate.net [researchgate.net]

Oteseconazole (VT-1161) in a Dermatophyte-Infected Guinea Pig Model: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the research and methodologies for evaluating the efficacy of oteseconazole (formerly VT-1161) in a guinea pig model of dermatophytosis. The information is compiled from key studies to assist in the design and execution of similar preclinical experiments.

Introduction

This compound is a novel, orally administered selective inhibitor of fungal cytochrome P450 enzyme 51 (CYP51), also known as lanosterol 14α-demethylase.[1][2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3] By inhibiting CYP51, this compound disrupts membrane integrity, leading to fungal cell death.[1][2][3] Its high selectivity for the fungal enzyme over human CYP enzymes suggests a favorable safety profile.[1][3] Preclinical studies in guinea pig models of dermatophytosis have been instrumental in demonstrating the potent in vivo activity of this compound against common dermatophytes like Trichophyton mentagrophytes.

Mechanism of Action: this compound

This compound's mechanism of action involves the targeted inhibition of ergosterol biosynthesis, a pathway vital for fungal cell survival.

Caption: Mechanism of action of this compound in inhibiting ergosterol synthesis.

Quantitative Data Summary

The following tables summarize the key efficacy and pharmacokinetic data from studies of this compound in the guinea pig dermatophytosis model.

Table 1: Efficacy of Once-Daily Oral this compound in a Guinea Pig Dermatophytosis Model

| Treatment Group (Oral Gavage) | Dose (mg/kg/day) | Mean Clinical Score (± SEM) | Fungal Burden (log CFU/g skin ± SEM) |

| Untreated Control | - | 11.5 ± 0.5 | 4.8 ± 0.1 |

| Vehicle Control | - | 10.8 ± 0.6 | 4.7 ± 0.2 |

| This compound (VT-1161) | 5 | 1.8 ± 0.5 | 2.5 ± 0.2 |

| This compound (VT-1161) | 10 | 1.0 ± 0.3 | 2.2 ± 0.1 |

| This compound (VT-1161) | 25 | 0.6 ± 0.2 | 2.0 ± 0.1 |

| Itraconazole | 10 | 1.4 ± 0.4 | 2.3 ± 0.2 |

| Itraconazole | 25 | 0.9 ± 0.3 | 2.1 ± 0.1 |

*P < 0.001 compared to untreated control. Data from Garvey et al., 2015.

Table 2: Efficacy of Once-Weekly Oral this compound

| Treatment Group (Oral Gavage) | Dose (mg/kg, Days 1 & 8) | Mean Clinical Score (± SEM) | Fungal Burden (log CFU/g skin ± SEM) |

| Untreated Control | - | 11.5 ± 0.5 | 4.8 ± 0.1 |

| This compound (VT-1161) | 70 | 1.9 ± 0.6 | 2.4 ± 0.2 |

| Itraconazole | 70 | 4.6 ± 0.9† | 3.1 ± 0.3† |

| Terbinafine | 70 | 1.5 ± 0.4 | 2.3 ± 0.2 |

*P < 0.001 compared to untreated control. †P < 0.05 for this compound vs. itraconazole. Data from Garvey et al., 2015.

Table 3: Pharmacokinetics of a Single Oral Dose of this compound in Guinea Pigs

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-48h) (µg·h/mL) | Half-life (h) |

| 5 | ~2 | ~8 | ~70 | ≥48 |

| 25 | ~10 | ~8 | ~350 | ≥48 |

Approximate values interpreted from graphical data in Garvey et al., 2015.

Table 4: this compound Concentrations in Plasma, Skin, and Hair After 13 Days of Dosing

| Treatment Group | Dose | Plasma (µg/mL) | Skin (µg/g) | Hair (µg/g) |

| This compound (Once-Daily) | 10 mg/kg | ~5 | ~15 | ~2 |

| This compound (Once-Weekly) | 70 mg/kg | ~4 | ~10 | ~1.5 |

| Itraconazole (Once-Daily) | 10 mg/kg | ~0.5 | ~2 | ~0.2 |

Approximate values interpreted from graphical data in Garvey et al., 2015.

Experimental Protocols

The following protocols are based on the methodologies described in the study by Garvey et al., 2015.

Fungal Inoculum Preparation

-

Fungus Strain: Trichophyton mentagrophytes (e.g., ATCC 9533).

-

Culture Medium: Potato dextrose agar.

-

Incubation: Incubate cultures at 25-28°C for 7-10 days.

-

Harvesting: Flood the agar surface with sterile saline (0.9% NaCl) containing 0.05% Tween 80. Gently scrape the surface with a sterile loop to dislodge conidia.

-

Filtration: Filter the suspension through sterile gauze to remove hyphal fragments.

-

Quantification: Adjust the concentration of the spore suspension to approximately 1 x 10⁸ CFU/mL using a hemocytometer.

Guinea Pig Model of Dermatophytosis

-

Animal Model: Female Hartley guinea pigs (approximately 300-350 g).

-

Acclimatization: Acclimate animals for at least 7 days before the experiment.

-

Site Preparation: Anesthetize the guinea pig. Shave an area on the back (e.g., 2x2 cm). Gently abrade the skin with fine-grit sandpaper to disrupt the stratum corneum without causing significant injury.

-

Inoculation: Apply a 100 µL aliquot of the prepared T. mentagrophytes spore suspension onto the abraded skin.

-

Observation: House animals individually and monitor for the development of lesions. Clinical signs of infection (erythema, scaling, crusting) typically appear within 4-7 days.